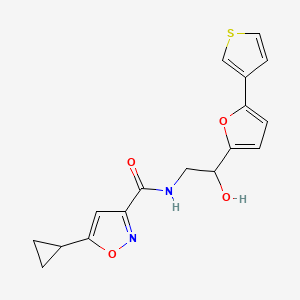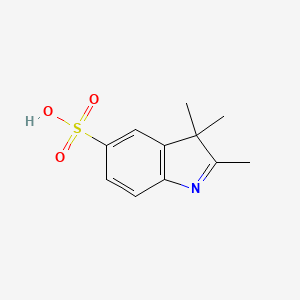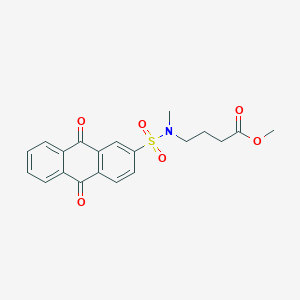![molecular formula C6H11NO3 B2497183 2-[Methyl(propionyl)amino]acetic acid CAS No. 44897-56-5](/img/structure/B2497183.png)
2-[Methyl(propionyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(propionyl)amino]acetic acid is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Fermentation Processes
- Research on the production and metabolism of volatile fatty acids (VFAs) by ruminants highlights the central role of acetate in ruminant metabolism, which is interdependent upon other key nutrients such as VFAs, amino acids, and glucose. The ratio of acetate to propionate absorbed into circulation appears to affect the energetic efficiency of VFAs utilization in ruminants (Houtert, 1993).
Environmental Science and Toxicology
- Studies on the toxicity and environmental impact of 2,4-D herbicide (2,4-dichlorophenoxyacetic acid), a compound structurally related to the acetic acid family, provide insights into the importance of understanding the ecological and health impacts of chemical compounds. Research trends focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Materials Science and Corrosion
- The effect of carboxylic acid vapors on the corrosion of metals such as copper has been reviewed, highlighting the role of acetic, propionic, and butyric acids in contributing to corrosion. This research is relevant for understanding how similar compounds might interact with materials in various applications (Bastidas & La Iglesia, 2007).
Microbial Production
- Microbial production of VFAs has been explored as a sustainable alternative to petroleum-based VFAs, with research focusing on various fermentation processes developed to produce VFAs from commercially-available sugars and other raw materials such as lignocellulose, whey, and waste sludge. This area of research is crucial for advancing sustainable chemical production methods (Bhatia & Yang, 2017).
Biochemical Analysis
Biochemical Properties
It is known that propionyl-CoA, a similar compound, is converted to (S)-methylmalonyl-CoA by propionyl-CoA carboxylase . This suggests that 2-[Methyl(propionyl)amino]acetic acid may also be involved in similar biochemical reactions.
Cellular Effects
It is known that acetic acid, a related compound, can enter mitochondria by diffusion in the un-ionized form . This suggests that this compound may also have similar effects on cellular processes.
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may also undergo similar reactions.
Metabolic Pathways
It is known that propionate, a similar compound, is involved in the acryloyl-CoA pathway . This suggests that this compound may also be involved in similar metabolic pathways.
Properties
IUPAC Name |
2-[methyl(propanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7(2)4-6(9)10/h3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRASRDAHAREKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-imidazol-1-yl)-4-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B2497100.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)





![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)




![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)

